Cas no 91599-76-7 ((R,S)(S,R)-Benidipine Hydrochloride)

(R,S)(S,R)-Benidipine Hydrochloride is a dihydropyridine calcium channel blocker primarily used in cardiovascular research due to its potent and long-lasting antihypertensive effects. Its unique stereochemical configuration contributes to enhanced selectivity for vascular smooth muscle, promoting sustained vasodilation with minimal cardiac effects. The compound exhibits high lipophilicity, enabling superior tissue penetration and prolonged action. Its dual mechanism of action—blocking both L- and T-type calcium channels—distinguishes it from other dihydropyridine derivatives, offering broader therapeutic potential. Benidipine Hydrochloride is also noted for its antioxidant properties, which may provide additional protective effects against vascular oxidative stress. Suitable for preclinical studies, it serves as a valuable reference standard in pharmacological investigations.
(R,S)(S,R)-Benidipine Hydrochloride structure
91599-76-7 structure
Product Name:(R,S)(S,R)-Benidipine Hydrochloride
CAS No:91599-76-7
MF:C28H32ClN3O6
MW:542.023186683655
CID:1966783
Update Time:2025-10-31

(R,S)(S,R)-Benidipine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • BENIDIPINE HYDROCHLORIDE
    • rel-(S)-3-((R)-1-Benzylpiperidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride
    • 5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
    • (R,S)(S,R)-Benidipine Hydrochloride
    • Inchi: 1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26+;/m1./s1
    • InChI Key: KILKDKRQBYMKQX-VHNLPELQSA-N
    • SMILES: Cl.O(C(C1=C(C)NC(C)=C(C(=O)OC)[C@@H]1C1C=CC=C(C=1)[N+](=O)[O-])=O)[C@H]1CN(CC2C=CC=CC=2)CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 8
  • Complexity: 933
  • Topological Polar Surface Area: 114

(R,S)(S,R)-Benidipine Hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B157485-25mg
(R,S)(S,R)-Benidipine Hydrochloride
91599-76-7
25mg
$ 196.00 2023-04-19
TRC
B157485-250mg
(R,S)(S,R)-Benidipine Hydrochloride
91599-76-7
250mg
$ 1642.00 2023-04-19

Additional information on (R,S)(S,R)-Benidipine Hydrochloride

(R,S)(S,R)-Benidipine Hydrochloride and Its Significance in Modern Pharmaceutical Research

CAS no. 91599-76-7 refers to a specific chemical compound that has garnered significant attention in the field of pharmaceutical chemistry and medicine. This compound, known as (R,S)(S,R)-Benidipine Hydrochloride, is a derivative of benidipine, a well-known calcium channel blocker (CCB) primarily used for the treatment of hypertension and angina pectoris. The unique stereochemical configuration of this compound makes it a subject of extensive research, particularly in understanding its pharmacological properties and potential therapeutic applications.

The stereochemistry of (R,S)(S,R)-Benidipine Hydrochloride is a critical aspect that distinguishes it from other analogs of benidipine. The presence of multiple stereocenters allows for a diverse range of possible stereoisomers, each with distinct pharmacological profiles. This complexity has made it a valuable subject for studying the relationship between molecular structure and biological activity. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets, providing insights into its mechanism of action.

In the realm of cardiovascular pharmacology, (R,S)(S,R)-Benidipine Hydrochloride has been investigated for its potential to modulate calcium channels in vascular smooth muscle and cardiac muscle cells. Benidipine, as a dihydropyridine CCB, is known for its ability to selectively block L-type calcium channels, thereby reducing blood pressure and alleviating symptoms associated with angina. The stereoisomeric form (R,S)(S,R)-Benidipine Hydrochloride has shown promise in preclinical studies for its ability to enhance vasodilation while minimizing adverse effects such as bradycardia and reflex tachycardia.

Recent research has also explored the anti-inflammatory properties of (R,S)(S,R)-Benidipine Hydrochloride. Studies indicate that this compound may exert anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and modulating immune cell function. This finding is particularly intriguing given the growing recognition of inflammation as a key factor in various cardiovascular diseases. The ability of (R,S)(S,R)-Benidipine Hydrochloride to dual-action on calcium channels and inflammatory pathways suggests a multifaceted therapeutic potential that could address multiple pathophysiological mechanisms simultaneously.

The synthesis of (R,S)(S,R)-Benidipine Hydrochloride presents unique challenges due to its complex stereochemistry. Advanced synthetic methodologies, including asymmetric synthesis and chiral resolution techniques, have been employed to obtain high enantiomeric purity. These methods not only ensure the structural integrity of the compound but also enhance its pharmacological efficacy by minimizing the presence of less active or potentially harmful stereoisomers.

Preclinical studies have demonstrated that (R,S)(S,R)-Benidipine Hydrochloride exhibits favorable pharmacokinetic properties, including good oral bioavailability and prolonged half-life. These characteristics make it an attractive candidate for once-daily dosing regimens, improving patient compliance and convenience. Additionally, preliminary clinical trials have shown that this compound is well-tolerated with a safety profile comparable to existing CCBs used for hypertension treatment.

The development of novel therapeutic agents requires a thorough understanding of their interaction with biological targets at the molecular level. In this context, high-resolution structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the binding mode of (R,S)(S,R)-Benidipine Hydrochloride with calcium channels. These structural insights have guided the optimization process aimed at enhancing potency and selectivity while reducing off-target effects.

The role of stereochemistry in determining the pharmacological activity of pharmaceutical compounds cannot be overstated. The case of (R,S)(S,R)-Benidipine Hydrochloride exemplifies how subtle differences in molecular configuration can significantly impact therapeutic efficacy and safety profiles. This underscores the importance of rigorous stereochemical analysis in drug development pipelines to ensure that only the most effective and safe candidates progress to clinical evaluation.

In conclusion, (R,S)(S,R)-Benidipine Hydrochloride, identified by CAS no. 91599-76-7, represents a promising advancement in cardiovascular therapy. Its unique stereochemical profile, coupled with its demonstrated pharmacological properties, positions it as a valuable candidate for further clinical investigation. As research continues to uncover new therapeutic applications and refine synthetic methodologies, compounds like (R,S)(S,R)-Benidipine Hydrochloride are poised to play a significant role in addressing unmet medical needs in hypertension and related cardiovascular disorders.

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